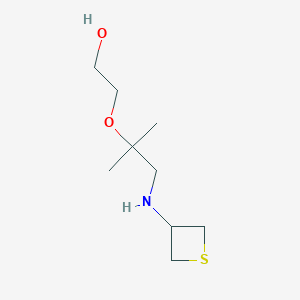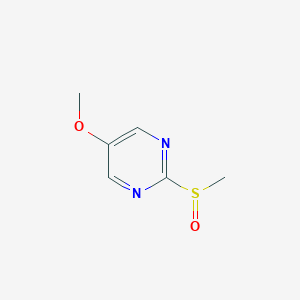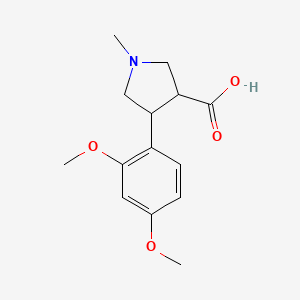
2-Bromobenzyl carbonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-BR-Z-CL, also known as benzyl chloroformate, is a chemical compound with the formula C8H7ClO2. It is a colorless liquid that may appear yellow due to impurities and has a pungent odor. Benzyl chloroformate is widely used in organic synthesis, particularly for the protection of amine groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl chloroformate is prepared by treating benzyl alcohol with phosgene. The reaction is as follows:
PhCH2OH+COCl2→PhCH2OC(O)Cl+HCl
Phosgene is used in excess to minimize the production of the carbonate (PhCH2O)2C=O .
Industrial Production Methods
In industrial settings, the preparation of benzyl chloroformate involves similar methods but on a larger scale. The use of phosgene gas in the lab preparation carries significant health hazards, and appropriate safety measures are essential .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl chloroformate undergoes various types of reactions, including:
Substitution Reactions: It reacts with amines to form carbamates.
Addition Reactions: It can add to alkenes in the presence of halogens like bromine and chlorine.
Common Reagents and Conditions
Amines: React with benzyl chloroformate to form carbamates.
Halogens: React with alkenes in the presence of benzyl chloroformate to form vicinal dihalides.
Major Products
Carbamates: Formed from the reaction with amines.
Vicinal Dihalides: Formed from the addition of halogens to alkenes.
Wissenschaftliche Forschungsanwendungen
Benzyl chloroformate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Utilized in the synthesis of biologically active compounds.
Medicine: Involved in the preparation of pharmaceuticals.
Industry: Used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of benzyl chloroformate involves the formation of a cyclic halonium ion intermediate during addition reactions with alkenes. The electron density of the π bond in the alkene repels the electron density in the bromine, polarizing the bromine molecule and making the bromine atom closer to the double bond electrophilic. The alkene donates a pair of π electrons to the closer bromine, causing the displacement of the bromine atom that is further away. The lone pair on the closer bromine atom then acts as a nucleophile to attack the other sp2 carbon, forming the cyclic bromonium ion intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Bromide: Similar in structure but with a bromine atom instead of a chlorine atom.
Benzyl Iodide: Similar in structure but with an iodine atom instead of a chlorine atom.
Uniqueness
Benzyl chloroformate is unique due to its specific reactivity with amines to form carbamates and its use as a protecting group in peptide synthesis. Its ability to form stable intermediates during reactions with alkenes also sets it apart from similar compounds .
Eigenschaften
IUPAC Name |
(2-bromophenyl)methyl carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOPYYXEHFKCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B13010147.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13010149.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-2-chloroacetonitrile](/img/structure/B13010156.png)



![Tetrahydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one](/img/structure/B13010184.png)
![7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13010190.png)

![3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13010208.png)


